molecular formula C12H16N2O2 B1504995 Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate CAS No. 1166756-92-8

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate

Cat. No.: B1504995
CAS No.: 1166756-92-8
M. Wt: 220.27 g/mol
InChI Key: MVEKLASYSRICMW-UHFFFAOYSA-N
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Description

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate is an organic compound with the molecular formula C12H16N2O2. It is a pyrrolidine-containing analog of nicotine, which makes it an interesting subject for research in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate typically involves the reaction of 6-chloronicotinic acid with pyrrolidine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with nicotinic acetylcholine receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for studying the effects of nicotine analogs.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, mimicking the action of nicotine, and can modulate neurotransmitter release. This interaction affects various molecular targets and pathways, including the dopaminergic and cholinergic systems, which are involved in cognitive and behavioral processes.

Comparison with Similar Compounds

Ethyl 6-(1-pyrrolidyl)pyridine-2-carboxylate can be compared with other similar compounds, such as:

    Nicotine: Both compounds interact with nicotinic acetylcholine receptors, but this compound has a different structure that may result in distinct pharmacological effects.

    Cytisine: Another nicotinic receptor agonist, cytisine has a different binding affinity and selectivity compared to this compound.

    Varenicline: A partial agonist of nicotinic receptors, varenicline is used for smoking cessation and has a different efficacy and safety profile compared to this compound.

Properties

IUPAC Name

ethyl 6-pyrrolidin-1-ylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-2-16-12(15)10-6-5-7-11(13-10)14-8-3-4-9-14/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEKLASYSRICMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700203
Record name Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166756-92-8
Record name Ethyl 6-(pyrrolidin-1-yl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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